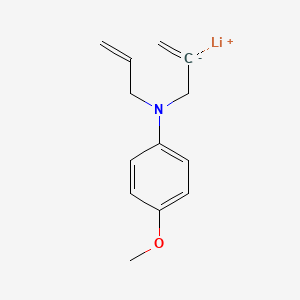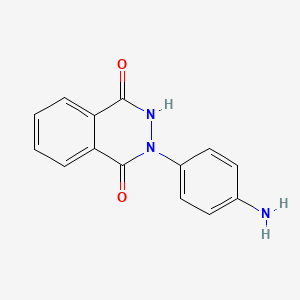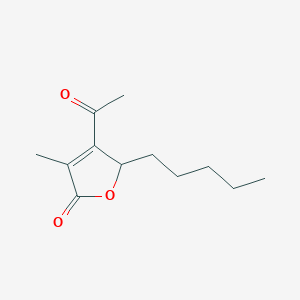![molecular formula C12H14N2OS B12575908 N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide CAS No. 603065-76-5](/img/structure/B12575908.png)
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzamide group attached to a methyl(prop-2-en-1-yl)carbamothioyl moiety, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with potassium thiocyanate in acetone, followed by the condensation of the resulting ortho-carbonyl isothiocyanate with the appropriate primary amine . This method yields the desired compound in excellent yields and involves standard reaction conditions such as room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The compound is typically purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amide or thioamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to form strong hydrogen bonds with target molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide can be compared with other similar compounds such as N-(Prop-2-en-1-yl)acetamide Other similar compounds include N-methylpropargylamine and N,N-dimethylethylenediamine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
Eigenschaften
CAS-Nummer |
603065-76-5 |
|---|---|
Molekularformel |
C12H14N2OS |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
N-[methyl(prop-2-enyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-9-14(2)12(16)13-11(15)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H,13,15,16) |
InChI-Schlüssel |
KYTZQHYMRBMHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC=C)C(=S)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}acetic acid](/img/structure/B12575828.png)
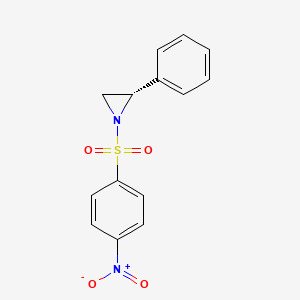
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
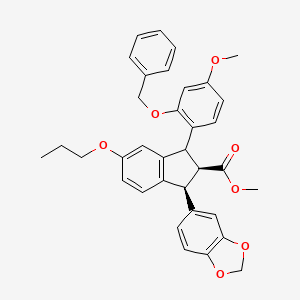
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
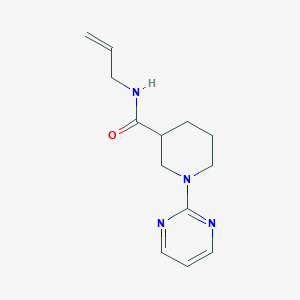
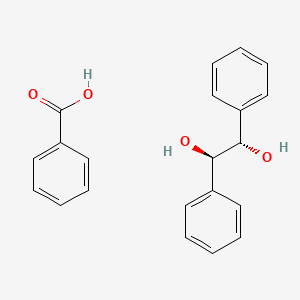
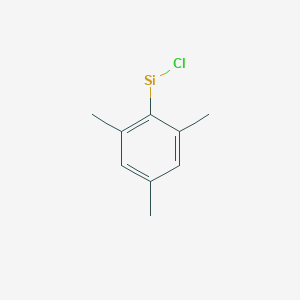

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)
